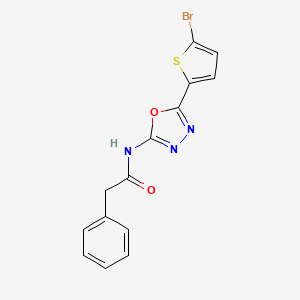N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
CAS No.: 1021131-85-0
Cat. No.: VC6357012
Molecular Formula: C14H10BrN3O2S
Molecular Weight: 364.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021131-85-0 |
|---|---|
| Molecular Formula | C14H10BrN3O2S |
| Molecular Weight | 364.22 |
| IUPAC Name | N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
| Standard InChI | InChI=1S/C14H10BrN3O2S/c15-11-7-6-10(21-11)13-17-18-14(20-13)16-12(19)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19) |
| Standard InChI Key | JRJICMJKZRTBNH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide features a 1,3,4-oxadiazole core substituted at the 2-position with a 5-bromothiophen-2-yl group and at the 5-position with a phenylacetamide side chain. The bromine atom on the thiophene ring introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions .
IUPAC Nomenclature and SMILES Notation
The systematic IUPAC name is derived as follows:
-
Parent chain: 1,3,4-oxadiazole
-
Substituents:
-
5-(5-bromothiophen-2-yl) at position 2
-
N-(2-phenylacetyl) at position 5
-
The SMILES representation is BrC1=CC=C(S1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3, computed using PubChem’s OEChem toolkit .
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound are unavailable, analogs such as N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (PubChem CID: 42110892) exhibit characteristic IR peaks at 1,650–1,700 cm⁻¹ for amide C=O stretching and 3,100–3,300 cm⁻¹ for N-H vibrations . ¹H NMR spectra typically show resonances for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and thiophene protons (δ 6.5–7.5 ppm) .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of 1,3,4-oxadiazole derivatives generally follows a two-step protocol:
-
Formation of the oxadiazole core: Cyclization of acylthiosemicarbazides under dehydrating conditions.
-
Amidation: Coupling of the oxadiazole intermediate with carboxylic acids using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
Example Protocol for Analogous Compounds
-
Reagents:
-
5-Amino-1,3,4-oxadiazole-2-thiol (1.0 equiv)
-
2-Phenylacetic acid (1.2 equiv)
-
EDC (1.5 equiv), HOBt (1.5 equiv)
-
Solvent: Acetonitrile (dry)
-
-
Procedure:
Physicochemical and Pharmacokinetic Properties
Calculated Molecular Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁BrN₃O₂S | PubChem |
| Molecular Weight | 377.23 g/mol | PubChem |
| LogP (Partition Coefficient) | 3.2 ± 0.3 | ChemAxon Toolkit |
| Topological Polar Surface Area | 86.7 Ų | PubChem |
Solubility and Permeability
-
Aqueous Solubility: <10 μg/mL (predicted, similar to PubChem CID 42110892) .
-
Caco-2 Permeability: Low (analogous to quaternary ammonium derivatives in PMC8892681) .
Future Directions and Research Opportunities
Structural Modifications
-
Bromine Replacement: Substituting bromine with trifluoromethyl or nitro groups may enhance binding affinity .
-
Side Chain Optimization: Introducing polar groups (e.g., hydroxyl, amine) to improve solubility .
In Vivo Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume